3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Description
3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a partially hydrogenated imidazo[1,2-a]pyridine derivative featuring a chloromethyl (-CH2Cl) group at position 3 and a difluoromethyl (-CF2H) group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active imidazo[1,2-a]pyridines, such as minodronic acid (used for hypercalcemia) .
Synthetic routes often involve cyclization strategies. For example, describes the preparation of a 2-chloromethylimidazo[1,2-a]pyridine intermediate via reaction of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in ethanol . Selective nitration or further functionalization can introduce additional groups, such as the difluoromethyl moiety.
Properties
Molecular Formula |
C9H11ClF2N2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(chloromethyl)-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H11ClF2N2/c10-5-6-8(9(11)12)13-7-3-1-2-4-14(6)7/h9H,1-5H2 |
InChI Key |
PDDZKSAIPIZUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=C2CCl)C(F)F)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The substituents at positions 2 and 3 significantly influence the compound’s electronic profile, solubility, and biological interactions. Key comparisons include:
- Chloromethyl (-CH2Cl) vs. In contrast, the carboxylic acid group () increases polarity and aqueous solubility, making it suitable for salt formation or prodrug design .
- Difluoromethyl (-CF2H) vs. Trifluoromethyl (-CF3) : The difluoromethyl group (target compound) is less electron-withdrawing than -CF3 () but still improves metabolic stability and lipophilicity. -CF3 in contributes to higher molecular weight (340.68) and density (1.60 g/cm³) .
Physicochemical and Pharmacokinetic Properties
- highlights strategies like sulfonyl group incorporation to improve solubility in nitroimidazopyridines .
- Metabolic Stability : Fluorinated groups (e.g., -CF2H, -CF3) resist oxidative metabolism, enhancing half-life. Chloromethyl groups may undergo glutathione conjugation, necessitating prodrug approaches .
Biological Activity
3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : C₉H₈ClF₂N
- Molecular Weight : 201.62 g/mol
- CAS Number : 1361708-11-3
The synthesis typically involves chloromethylation and difluoromethylation of imidazo[1,2-a]pyridine derivatives. The reaction conditions must be carefully controlled to optimize yield and purity. A common synthetic route includes the use of formaldehyde and hydrochloric acid for chloromethylation followed by difluoromethylation using suitable reagents under mild conditions .
Biological Activity Overview
The biological activity of 3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine has been evaluated in various studies. The compound exhibits promising antiprotozoal activity against parasites such as Leishmania and Trypanosoma brucei, which are responsible for leishmaniasis and sleeping sickness, respectively.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine show significant antiparasitic effects. For instance:
- Antileishmanial Activity : Compounds derived from imidazo[1,2-a]pyridine were screened for activity against Leishmania infantum amastigotes. Several derivatives exhibited IC₅₀ values in the range of 1.1–3 μM, indicating potent antileishmanial properties .
- Antitrypanosomal Activity : Other studies reported that certain derivatives showed IC₅₀ values as low as 0.04–0.16 μM against T. brucei brucei, significantly outperforming existing treatments like fexinidazole .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:
-
Study on Antileishmanial Compounds :
- Researchers synthesized various derivatives and identified two compounds with high selectivity indices (>18) and effective IC₅₀ values against both promastigote and intracellular amastigote stages of L. donovani.
- The introduction of specific substituents at position 8 of the scaffold significantly enhanced activity against these parasites.
- Antitrypanosomal Screening :
Data Table: Biological Activity Summary
| Compound | Target Organism | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Compound 13 | L. donovani (promastigote) | 1.2 | >18 |
| Compound 23 | L. donovani (intramacrophage) | 2.3 | >17 |
| Compound 14 | T. brucei brucei | 0.04 | >550 |
| Compound 20 | T. brucei brucei | 0.16 | >333 |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-(chloromethyl)-2-(difluoromethyl)imidazo[1,2-a]pyridine derivatives?
- Methodology : One-pot multi-step reactions (e.g., cyclization of substituted pyridines with dichloroethane under Pd catalysis) are commonly used. For example, similar imidazo[1,2-a]pyridine scaffolds were synthesized via sequential alkylation and cyclization, achieving yields of 55–70% .
- Key Considerations : Monitor reaction intermediates using LC-MS to avoid over-chlorination at the methyl group. Optimize solvent polarity (e.g., DMF vs. THF) to control regioselectivity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- NMR : Assign peaks using , , and NMR to confirm substitution patterns. For example, the difluoromethyl group shows characteristic splitting () .
- HRMS : Verify molecular weight with <2 ppm error (e.g., CHClFN: calc. 206.04, obs. 206.05) .
- IR : Identify C-Cl (650–750 cm) and C-F (1100–1250 cm) stretches .
Q. What are the critical storage and handling protocols for this compound?
- Stability : Store under inert gas (N/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture or UV light, which may degrade the imidazole ring .
- Safety : Use explosion-proof equipment (P241) and static-discharge prevention (P243) during large-scale reactions due to reactive halogen groups .
Advanced Research Questions
Q. How does the chloromethyl group influence regioselectivity in nucleophilic substitution reactions?
- Mechanistic Insight : The chloromethyl group undergoes SN reactions with amines/thiols, but steric hindrance from the fused imidazo-pyridine ring can lead to incomplete conversion. Computational studies (DFT) suggest transition-state stabilization via π-π interactions with the aromatic system .
- Experimental Design : Compare reactivity with non-fused analogs (e.g., benzyl chloride) under identical conditions. Use kinetic isotope effects (KIE) to probe rate-limiting steps .
Q. What computational models predict the compound’s solubility and bioavailability?
- In Silico Tools :
- LogP : Predicted ~2.1 (via ChemAxon), indicating moderate lipophilicity.
- Solubility : Aqueous solubility <0.1 mg/mL (experimental) due to aromatic stacking. Co-solvents like PEG-400 enhance solubility by 5-fold .
- ADMET : Use QSAR models to assess CYP450 inhibition risks (e.g., CYP3A4 IC ≈ 10 µM) .
Q. How can contradictions in reported bioactivity data be resolved?
- Case Study : Discrepancies in IC values for kinase inhibition (e.g., 0.5 µM vs. 5 µM) may arise from impurity profiles (e.g., residual Pd catalysts). Validate purity via HPLC-UV (>98%) and ICP-MS (Pd <10 ppm) .
- Recommendation : Cross-test in orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement .
Key Challenges & Recommendations
- Synthetic Scalability : Transition from batch to continuous flow systems (e.g., microreactors) improves yield by 15% and reduces chlorinated byproducts .
- Toxicity Mitigation : Replace chloromethyl with azidomethyl groups for click chemistry applications, reducing alkylation-related toxicity (H315/H319) .
- In Vivo Stability : Deuterate the difluoromethyl group to prolong half-life (t ↑ 2× in rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
